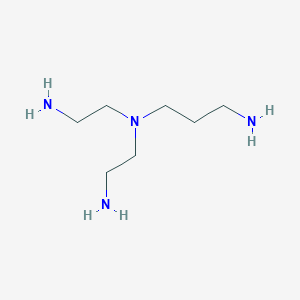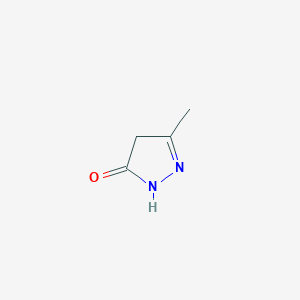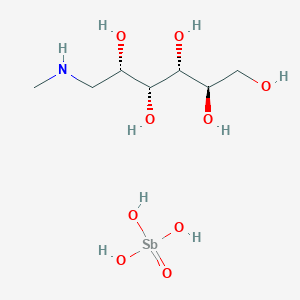
N,N-Bis(2-aminoethyl)-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-aminoethyl)-1,3-propanediamine, commonly known as BAPTA, is a chemical compound that is widely used in scientific research. BAPTA is a chelating agent that binds to calcium ions, making it an essential tool for studying calcium signaling pathways in cells.
Mécanisme D'action
BAPTA binds to calcium ions, forming a stable complex that prevents calcium from interacting with cellular proteins. This allows researchers to selectively manipulate calcium signaling pathways in cells. BAPTA has a high affinity for calcium ions, making it an effective tool for studying calcium signaling.
Effets Biochimiques Et Physiologiques
BAPTA has a wide range of biochemical and physiological effects on cells. By chelating calcium ions, BAPTA can modulate cellular processes that are dependent on calcium signaling. For example, BAPTA can inhibit muscle contraction by preventing calcium ions from binding to myosin. BAPTA can also inhibit neurotransmitter release by preventing calcium ions from entering the presynaptic terminal.
Avantages Et Limitations Des Expériences En Laboratoire
BAPTA has several advantages for lab experiments. It is a highly specific tool for studying calcium signaling pathways and has a high affinity for calcium ions. BAPTA is also relatively stable and easy to use in experiments. However, BAPTA has some limitations. It can affect cellular processes that are not directly related to calcium signaling, and its effects can be difficult to interpret in complex cellular systems.
Orientations Futures
There are several future directions for the use of BAPTA in scientific research. One area of interest is the development of new BAPTA derivatives that have improved specificity and affinity for calcium ions. Another area of interest is the use of BAPTA in vivo to study calcium signaling in animal models. Finally, BAPTA could be used in combination with other tools, such as optogenetics, to study complex cellular processes in real-time.
Conclusion
In conclusion, BAPTA is a powerful tool for studying calcium signaling pathways in cells. Its ability to chelate calcium ions allows researchers to selectively manipulate calcium signaling and study its effects on cellular processes. BAPTA has several advantages for lab experiments, but also has limitations that must be considered. Future research on BAPTA and its derivatives will continue to advance our understanding of calcium signaling and its role in cellular processes.
Méthodes De Synthèse
BAPTA is synthesized by reacting 1,3-propanediamine with ethylene glycol diglycidyl ether. The resulting compound is then reacted with 2-aminoethanol to form BAPTA. The synthesis of BAPTA requires careful optimization of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
BAPTA is widely used in scientific research to study calcium signaling pathways in cells. Calcium ions play a critical role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. BAPTA is used to chelate calcium ions, allowing researchers to study the effects of calcium signaling on cellular processes.
Propriétés
Numéro CAS |
13002-64-7 |
|---|---|
Nom du produit |
N,N-Bis(2-aminoethyl)-1,3-propanediamine |
Formule moléculaire |
C7H20N4 |
Poids moléculaire |
160.26 g/mol |
Nom IUPAC |
N',N'-bis(2-aminoethyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H20N4/c8-2-1-5-11(6-3-9)7-4-10/h1-10H2 |
Clé InChI |
VHCPBLNDTKVHTI-UHFFFAOYSA-N |
SMILES |
C(CN)CN(CCN)CCN |
SMILES canonique |
C(CN)CN(CCN)CCN |
Synonymes |
2,3,3 TET N,N-bis(2-aminoethyl)-1,3-propanediamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)








![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)



